

ZT-1a: A Comparative Guide to its Neuroprotective Effects Across Species

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Compound of Interest

Compound Name: ZT-1a

Cat. No.: B10828095

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This guide provides a comprehensive comparison of the neuroprotective effects of **ZT-1a**, a novel SPAK kinase inhibitor, with other relevant compounds. The information is based on preclinical data from various animal models of neurological disorders, offering insights into its therapeutic potential.

Executive Summary

ZT-1a has demonstrated significant neuroprotective effects in rodent models of ischemic stroke, vascular dementia, and hydrocephalus. Its mechanism of action involves the inhibition of Ste20-related proline-alanine-rich kinase (SPAK), a key regulator of cation-chloride cotransporters (CCCs). This inhibition leads to a reduction in cytotoxic edema, inflammation, and neuronal apoptosis. Comparative studies indicate that **ZT-1a** offers a promising therapeutic window and efficacy profile compared to other SPAK inhibitors like Closantel and the pan-WNK kinase inhibitor, WNK463.

Comparative Efficacy of ZT-1a and Alternatives

The neuroprotective efficacy of **ZT-1a** has been primarily evaluated in rodent models. The following tables summarize the key quantitative data from these studies, comparing **ZT-1a** with its derivatives and other relevant inhibitors.

Table 1: Neuroprotective Effects of **ZT-1a** and its Derivatives in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)[1][2]

Compound	Dosage	Reduction in Stroke Lesion Volume (%)	Preservation of NeuN+ Neurons (%)
ZT-1a	5 mg/kg	~65.2	~52.0
ZT-1c	5 mg/kg	~46.5	~38.1
ZT-1d	5 mg/kg	~55.1	~39.4
ZT-1g	5 mg/kg	~40.6	Not Statistically Significant
ZT-1h	5 mg/kg	~25.6	Not Statistically Significant
Vehicle	-	0	0

Table 2: Comparative Efficacy of **ZT-1a**, Closantel, and WNK463 in a Mouse Model of tMCAO[3]

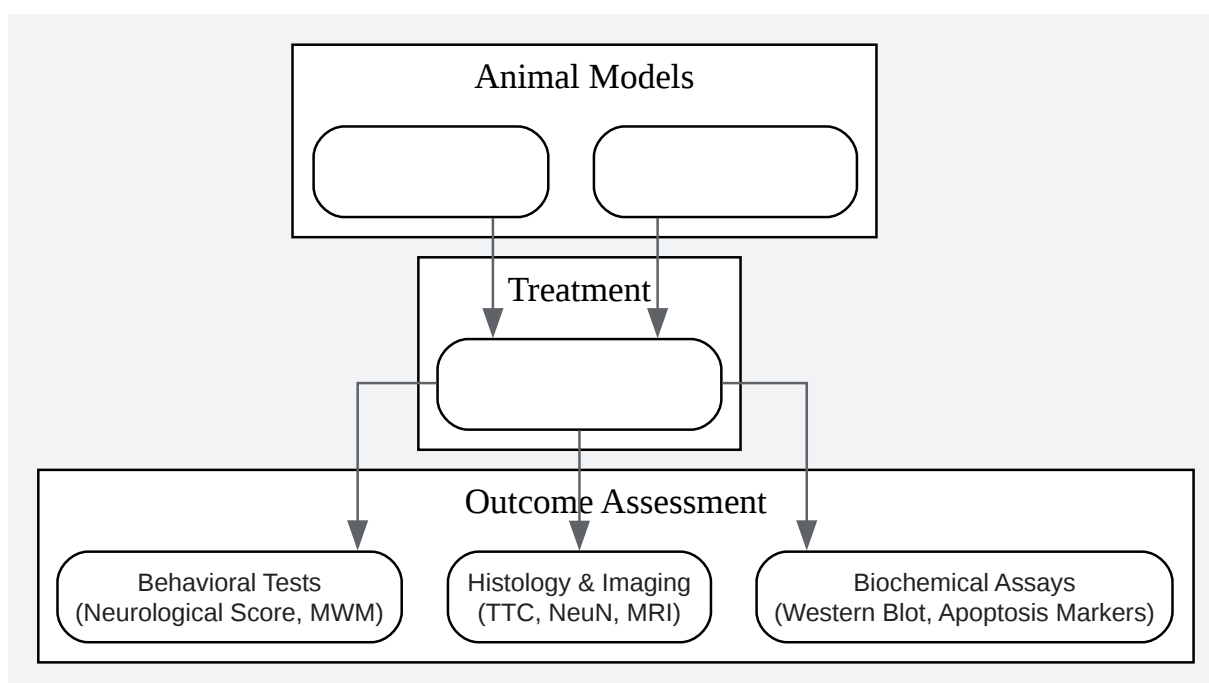
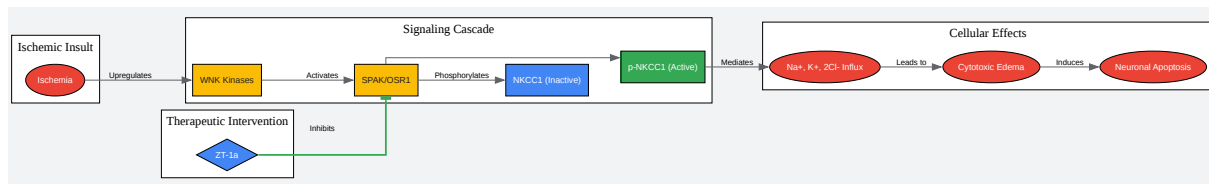
Compound	Dosage	Reduction in Infarct Volume (%)
ZT-1a	5 mg/kg	~44
Closantel	1.0 mg/kg	Dose-dependent reduction
Closantel	2.5 mg/kg	Dose-dependent reduction
WNK463	2.5 mg/kg	No significant reduction
Vehicle	-	0

Table 3: Neuroprotective Effects of **ZT-1a** in a Mouse Model of Bilateral Common Carotid Artery Stenosis (BCAS)[4][5]

Treatment	Outcome Measure	Result
ZT-1a	Memory Function (Morris Water Maze)	Improved performance compared to vehicle
ZT-1a	White Matter Lesions (MRI-DTI)	Reduced white matter damage
ZT-1a	Oligodendrocyte Apoptosis (Caspase 3+/Olig2+ cells)	Significantly reduced number of apoptotic oligodendrocytes[6]
Vehicle	Memory Function (Morris Water Maze)	Impaired performance
Vehicle	White Matter Lesions (MRI-DTI)	Significant white matter damage
Vehicle	Oligodendrocyte Apoptosis (Caspase 3+/Olig2+ cells)	Increased number of apoptotic oligodendrocytes[6]

Mechanism of Action: The WNK-SPAK-CCC Signaling Pathway

ZT-1a exerts its neuroprotective effects by targeting the WNK-SPAK-CCC signaling pathway. In pathological conditions such as ischemic stroke, this pathway is upregulated, leading to an influx of Na⁺, K⁺, and Cl⁻ ions into neurons and glial cells via the Na-K-Cl cotransporter 1 (NKCC1). This ion influx results in cytotoxic edema, cell swelling, and ultimately neuronal death. **ZT-1a**, as a potent and selective SPAK inhibitor, blocks the phosphorylation and activation of NKCC1, thereby mitigating these detrimental effects.[7]



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